Fmoc-Thr(tBu)-Gly-OH

説明

“Fmoc-Thr(tBu)-OH” is a derivative of threonine that is often used in solid-phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .

Synthesis Analysis

“Fmoc-Thr(tBu)-OH” is the standard reagent for coupling threonine into peptide sequences . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .Molecular Structure Analysis

The molecular weight of “Fmoc-Thr(tBu)-OH” is 397.5 . It is an N-Fmoc-O-t-butyl-L-threonine derivative .Chemical Reactions Analysis

The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Physical And Chemical Properties Analysis

“Fmoc-Thr(tBu)-OH” has a molecular weight of 397.46 . It appears as a solid and its solubility in DMSO is 90 mg/mL (ultrasonic) . The storage conditions recommended are powder at -20°C for 3 years and at 4°C for 2 years .科学的研究の応用

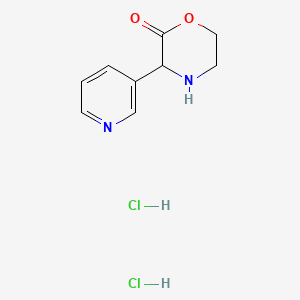

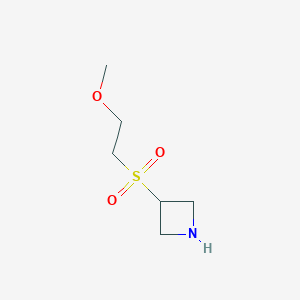

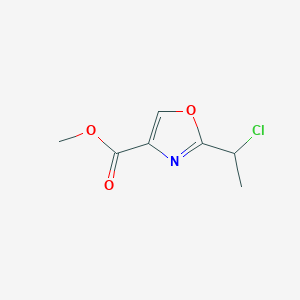

“Fmoc-Thr(tBu)-Gly-OH” is a modified amino acid used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides . The “Thr(tBu)” part represents threonine, an amino acid, with a tert-butyl (tBu) protective group. The “Gly” part stands for glycine, the simplest amino acid .

-

Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules useful in the creation of materials with diverse morphologies .

-

Cell Cultivation : Fmoc-modified amino acids and peptides have properties that make them suitable for cell cultivation .

-

Drug Delivery : Fmoc-Thr(tBu)-Gly-OH may find applications in drug delivery . The stability and ease of handling of this compound make it a valuable component in the synthesis of peptides and proteins used in drug delivery systems .

-

Therapeutic Applications : Fmoc-modified amino acids and peptides have therapeutic properties, making them potential candidates for the development of new treatments .

-

Antibiotic Properties : Some Fmoc-modified peptides have been found to have antibiotic properties .

-

Solid Phase Peptide Synthesis : Fmoc-Thr(tBu)-Gly-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

-

Synthesis of Leu-EnkephalinAmide : Fmoc-Thr(tBu)-Gly-OH can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water . Leu-EnkephalinAmide is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-NH2, which is an opioid peptide that has analgesic properties .

-

Synthesis of Amino Acid Derivatives : Fmoc-Thr(tBu)-Gly-OH can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . These derivatives can have various applications in peptide synthesis and drug development .

-

Novabiochem® Peptide and DNA Synthesis Reagents : Fmoc-Thr(tBu)-OH is used as a building block in the Novabiochem® product line for peptide and DNA synthesis reagents . These reagents are used in a variety of scientific research applications, including the development of new drugs and therapies .

-

Green Chemistry : The Fmoc/tBu solid-phase synthesis method, which uses Fmoc-Thr(tBu)-OH, is being studied for its potential to make the process of peptide synthesis more environmentally friendly . This involves looking at the use of greener solvents in solid-phase peptide synthesis .

-

Synthesis of Fmoc-Tyr-OAllyl : Fmoc-Thr(tBu)-Gly-OH can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . These derivatives can have various applications in peptide synthesis and drug development .

Safety And Hazards

“Fmoc-Thr(tBu)-OH” is classified as having acute aquatic toxicity (Category 1) and chronic aquatic toxicity (Category 1) . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release into the environment, collect spillage, wear protective gloves/eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .

将来の方向性

The Fmoc/tBu solid-phase synthesis is gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This suggests a future direction towards more environmentally friendly practices in the synthesis of these molecules .

特性

IUPAC Name |

2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGHJBCZJAUZLV-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(tBu)-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)